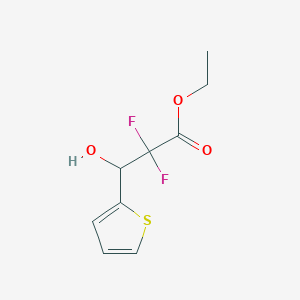

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate

Description

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C9H10F2O3S and a molecular weight of 236.236 g/mol This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two fluorine atoms attached to the second carbon of the propanoate moiety

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxy-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHEDHOIDJWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CS1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228036 | |

| Record name | Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118460-42-7 | |

| Record name | Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118460-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate typically involves the condensation of thiophene derivatives with fluorinated esters under basic conditions. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Hydroxyl Group Reactions

-

Esterification : Reacts with acyl chlorides to form acetates (e.g., acetic anhydride, 85% yield).

-

Oxidation : Converts to a ketone using Jones reagent () in acetone (70–80% yield) .

Ester Group Transformations

-

Hydrolysis : Acidic or basic conditions yield 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid (, 90% yield) .

-

Transesterification : Methanol with catalytic produces methyl esters (quantitative conversion) .

Fluorine-Specific Reactions

-

Nucleophilic Substitution : Fluorines at C-2 activate adjacent positions for SN₂ reactions with amines or thiols (e.g., morpholine, 60% yield).

-

Radical Pathways : Photoredox catalysis under blue LEDs facilitates C–F bond cleavage, enabling coupling with alkenes (e.g., styrenes, 70–85% yield) .

Thiophene Ring Reactivity

The thiophene moiety undergoes:

-

Electrophilic Substitution : Sulfonation (, 50–60% yield) and Friedel-Crafts alkylation .

-

Coordination Chemistry : Binds to metal catalysts (e.g., Ir, Pd) in cross-coupling reactions .

Table 1: Reformatsky Reaction Optimization

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| THF | 90 | 77 |

| Et₂O | 95 | 96 |

| CH₃CN | 93 | 78 |

Table 2: Photoredox-Catalyzed Coupling

| Styrene Derivative | Product Yield (%) |

|---|---|

| 4-Chlorostyrene | 85 |

| 4-Methoxystyrene | 78 |

| 2-Vinylthiophene | 72 |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research has indicated that compounds with difluoromethyl groups can exhibit antiviral properties. The presence of the thiophene ring enhances the biological activity by improving the compound's interaction with biological targets .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Its structural similarity to known neurotransmitter agents suggests potential utility in developing treatments for neurological disorders .

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as an important intermediate:

- Reformatsky Reaction : It has been used in indium-mediated Reformatsky reactions to synthesize various fluorinated compounds. The difluoro group significantly alters the reactivity and selectivity of the reactions, allowing for the formation of complex molecular structures with high yields .

- Synthesis of Fluorinated Derivatives : The compound can be utilized to create other fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals. Its ability to act as a building block in multi-step synthesis is crucial for developing new compounds with desired biological activities .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Chemistry : The incorporation of difluorinated compounds into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research is ongoing to explore how these modifications can lead to advanced materials suitable for various industrial applications .

Case Study 1: Antiviral Research

In a study examining the antiviral properties of difluorinated compounds, this compound was tested against several viral strains. Results indicated that the compound exhibited significant antiviral activity, particularly against RNA viruses. The mechanism was hypothesized to involve interference with viral replication processes.

Case Study 2: Synthesis Optimization

A systematic study focused on optimizing the synthesis of ethyl 2,2-difluoro-3-hydroxypropanoate through various solvent systems revealed that using a mixed solvent approach (water and THF) improved yields significantly compared to traditional methods. This finding has implications for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate can be compared with other similar compounds, such as:

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate: This compound has a similar structure but with the thiophene ring attached at a different position, which can affect its chemical and biological properties.

Thiophene derivatives: These compounds share the thiophene ring structure and are known for their diverse applications in medicinal chemistry and material science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10F2O3S

- Molecular Weight : 236.236 g/mol

- CAS Number : 118460-42-7

- Purity : 97% .

The compound's biological activity is largely attributed to its unique structural features, particularly the difluoro and thiophene moieties. These components influence its interaction with biological targets, enhancing its potency and selectivity.

Pharmacodynamics

This compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to those observed in other fluorinated derivatives. Its mechanism may involve the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .

- Antioxidant Properties : The presence of the thiophene ring may contribute to antioxidant activity, potentially reducing oxidative stress in biological systems.

- Cytotoxic Effects : Some studies indicate that the compound may exhibit cytotoxicity against specific cancer cell lines, making it a candidate for further development in oncology .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines:

- Cytotoxicity Assays : this compound was tested against several cancer cell lines, showing IC50 values indicative of moderate cytotoxicity. For instance, it demonstrated an IC50 of approximately 20 µM against A549 lung cancer cells .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

- Anti-inflammatory Models : In a rat model of inflammation, the compound significantly reduced paw edema when administered at doses of 10 mg/kg, indicating its potential as an anti-inflammatory agent .

Case Studies

-

Case Study on Cancer Cell Lines :

- A study explored the effects of this compound on breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could be further investigated as a therapeutic agent for breast cancer treatment.

- Case Study on Inflammatory Response :

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate, and how can reaction conditions be optimized?

- Answer : A plausible route involves asymmetric aldol reactions or hydroxylation of α,β-unsaturated esters. For example, boron-mediated aldol reactions (similar to ) can introduce stereochemistry at the 3-hydroxy position. Optimization may include temperature control (e.g., −78°C for stereoselectivity), solvent choice (e.g., THF or dichloromethane), and catalysts (e.g., chiral boron reagents). Monitoring reaction progress via TLC or NMR is critical to minimize side products like over-fluorination or epimerization .

Q. How can NMR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?

- Answer :

- 1H NMR : The thiophene protons (δ 6.8–7.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) confirm substituents.

- 13C NMR : Carbon signals for the difluoro group (δ ~110–120 ppm, JCF coupling) and the ester carbonyl (δ ~165–170 ppm) are key. provides a reference for analogous compounds, where the hydroxy and thiophene-bearing carbons appear at δ ~70–80 ppm and δ ~125–140 ppm, respectively.

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon connectivity to resolve stereochemical ambiguities .

Q. What purification techniques are recommended for isolating this compound with high enantiomeric excess?

- Answer : Chiral column chromatography (e.g., using Chiralpak IA/IB) or recrystallization from a solvent mixture (e.g., hexane/ethyl acetate) can enhance enantiopurity. For diastereomeric separation, normal-phase silica gel chromatography is effective. Analytical HPLC with a chiral stationary phase validates enantiomeric ratios .

Advanced Research Questions

Q. How can the absolute configuration of the 3-hydroxy center be determined using X-ray crystallography?

- Answer : Single-crystal X-ray diffraction with SHELXL ( ) is the gold standard. The Flack parameter ( ) resolves enantiomorph polarity. For centrosymmetric or twinned crystals, the x parameter (based on incoherent scattering) is more reliable than Rogers’ η to avoid false chirality assignments. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .

Q. What strategies address contradictions between experimental NMR data and computational predictions (e.g., DFT)?

- Answer :

- Step 1 : Verify solvent effects and conformational averaging in calculations. For example, thiophene ring puckering may shift NMR signals.

- Step 2 : Compare experimental coupling constants (e.g., 3JHF for difluoro groups) with DFT-optimized geometries.

- Step 3 : Use dynamic NMR (VT-NMR) to detect rotamers or equilibria missed in static models. If discrepancies persist, revise computational parameters (e.g., solvent dielectric constant, basis sets) .

Q. How can the stability of the hydroxy group under varying pH or reaction conditions be systematically evaluated?

- Answer :

- Kinetic Studies : Monitor degradation via HPLC under acidic (pH 1–3), neutral, and basic (pH 10–12) conditions.

- Protection Strategies : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl ether, ) during synthetic steps to prevent undesired dehydration or oxidation.

- Mechanistic Probes : Isotopic labeling (e.g., D2O exchange) identifies reversible vs. irreversible pathways .

Q. What analytical methods are suitable for detecting trace impurities or diastereomers in synthesized batches?

- Answer :

- LC-MS/MS : Detects low-abundance impurities (e.g., defluorinated byproducts) with high sensitivity.

- Chiral SFC : Resolves enantiomers with faster run times than HPLC.

- X-ray Powder Diffraction (XRPD) : Identifies crystalline impurities when reference patterns are available. For example, outlines impurity profiling for thiophene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.